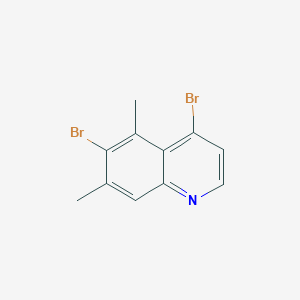

4,6-Dibromo-5,7-dimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-5,7-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2N/c1-6-5-9-10(7(2)11(6)13)8(12)3-4-14-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUDEVAGTCMXBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C(=C1Br)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692552-04-7 | |

| Record name | 4,6-dibromo-5,7-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 4,6 Dibromo 5,7 Dimethylquinoline

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For 4,6-Dibromo-5,7-dimethylquinoline, the molecular formula is C₁₁H₉Br₂N. uni.lu This composition allows for the calculation of its theoretical exact mass.

HRMS techniques, such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, are capable of measuring the mass with high precision. The experimentally determined monoisotopic mass of a compound can then be compared to the calculated theoretical mass to confirm its elemental formula. The presence of two bromine atoms in this compound will result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks being determined by the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₉Br₂N |

| Monoisotopic Mass | 312.91016 Da |

| Theoretical [M+H]⁺ | 313.91744 Da |

| Theoretical [M+Na]⁺ | 335.89938 Da |

| Theoretical [M-H]⁻ | 311.90288 Da |

| Data sourced from PubChem. uni.lu |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is unique to the molecule's structure and can be used for its identification. For this compound, the fragmentation would be influenced by the stable quinoline (B57606) ring system and the presence of bromine and methyl substituents.

The fragmentation of quinoline derivatives often involves the initial loss of substituents from the ring. Given the structure of this compound, plausible fragmentation pathways under electron ionization (EI) could include:

Loss of a bromine atom: This would result in a significant fragment ion at [M-Br]⁺. Due to the two bromine atoms, sequential loss could also be observed.

Loss of a methyl group: Cleavage of a methyl radical would lead to an [M-CH₃]⁺ ion.

Ring fragmentation: The quinoline ring itself can undergo fragmentation, although it is a relatively stable aromatic system.

The presence of bromine's isotopic signature would be a key feature in identifying fragments containing one or both bromine atoms. The fragmentation of the quinoline ring system in related compounds often proceeds through the loss of HCN.

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a technique used to measure the binding energies of electrons in a molecule, providing direct insight into its electronic structure. By irradiating a sample with high-energy photons, electrons are ejected, and their kinetic energies are measured.

X-ray Photoelectron Spectroscopy (XPS) for Core-Level Electronic States

X-ray Photoelectron Spectroscopy (XPS) utilizes X-rays to probe the core-level electrons of the constituent atoms in a molecule. The binding energies of these core electrons are sensitive to the chemical environment of the atom, allowing for the determination of elemental composition and oxidation states.

For this compound, an XPS spectrum would exhibit peaks corresponding to the core levels of carbon (C 1s), nitrogen (N 1s), and bromine (Br 3d). The C 1s region would show multiple peaks corresponding to the different chemical environments of the carbon atoms in the quinoline ring and the methyl groups. The N 1s peak would provide information about the electronic environment of the nitrogen atom within the heterocyclic ring. The Br 3d peak would appear as a doublet (3d₅/₂ and 3d₃/₂) and its binding energy would be characteristic of a bromine atom attached to an aromatic ring. Analysis of N-heterocyclic compounds by XPS allows for the detailed study of their chemical composition and bonding.

Ultraviolet Photoelectron Spectroscopy (UPS) for Valence-Level Electronic Structure

Ultraviolet Photoelectron Spectroscopy (UPS) uses ultraviolet radiation to study the valence electrons, which are involved in chemical bonding. The resulting spectrum provides information about the energies of the molecular orbitals.

For this compound, the UPS spectrum would reveal the ionization energies of the π-electrons of the aromatic quinoline system, the non-bonding electrons on the nitrogen atom, and the electrons in the C-C and C-H sigma bonds. The presence of the electron-withdrawing bromine atoms and electron-donating methyl groups would influence the energies of the molecular orbitals of the parent quinoline system. Studies on substituted quinolines have shown that substituents can significantly shift the ionization energies of the π-orbitals and the nitrogen lone pair. This information is crucial for understanding the molecule's reactivity and its potential as a building block in larger chemical structures.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

As of the latest literature search, a specific crystal structure for this compound has not been reported in publicly accessible databases. However, the analysis of closely related structures, such as other substituted quinolines, can provide insight into the expected molecular geometry and intermolecular interactions. For example, the crystal structure of 5,7-Dibromo-N-tosylquinolin-8-amine reveals a planar quinoline ring system. researchgate.net

A hypothetical crystallographic analysis of this compound would be expected to reveal:

The planarity of the quinoline ring system.

The precise bond lengths of the C-C, C-N, C-Br, and C-H bonds.

The bond angles within the quinoline ring and involving the substituents.

The intermolecular interactions, such as π-π stacking or halogen bonding, that govern the packing of the molecules in the crystal.

Table 2: Illustrative Crystallographic Data for a Related Dibromo-Quinoline Derivative (5,7-Dibromo-N-tosylquinolin-8-amine)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 4.939 Å, b = 16.595 Å, c = 20.254 Å |

| This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography. researchgate.net |

Computational and Theoretical Investigations of 4,6 Dibromo 5,7 Dimethylquinoline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 4,6-Dibromo-5,7-dimethylquinoline, these calculations offer a lens to view its intrinsic properties at the atomic level.

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which are essential for their experimental identification and characterization.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.org Recent advancements in computational models have achieved high accuracy, with Mean Absolute Errors (MAEs) as low as 0.165 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts in some cases. arxiv.org These predictions are based on the calculated electronic environment around each nucleus in the optimized molecular structure. For halogenated quinoline (B57606) derivatives, these calculations can help in assigning the complex NMR spectra. nih.gov

Vibrational Frequencies: DFT calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.net For instance, studies on halogenated 8-hydroxyquinoline (B1678124) derivatives using the B3LYP functional and 6-31G* basis set have shown good agreement between calculated and experimental vibrational spectra. researchgate.net This allows for the assignment of specific vibrational modes to the stretching and bending of bonds within the molecule.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules, which provides information about the electronic transitions occurring upon absorption of ultraviolet or visible light. scirp.org The calculated absorption wavelengths and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic structure and transitions within the molecule. scirp.org For quinoline itself, TD-DFT calculations have been used to study its electronic transitions. scirp.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scirp.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. scirp.org The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. scirp.orgnih.gov For quinoline derivatives, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine these energies. uobaghdad.edu.iq For example, in a study of different fluoroquinolones, the HOMO-LUMO energy gaps were found to be in the range of 0.130 eV to 0.1609 eV. uobaghdad.edu.iq

Table 1: Illustrative Frontier Molecular Orbital Energies of Quinoline Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Fluoroquinolone Derivative E | - | - | 0.130 uobaghdad.edu.iq |

| Fluoroquinolone Derivative C | - | - | 0.1609 uobaghdad.edu.iq |

| Quinoline | -6.646 scirp.org | -1.816 scirp.org | 4.83 scirp.org |

Note: The data for fluoroquinolone derivatives are for illustrative purposes to show typical ranges for similar compounds.

The spatial distribution of the HOMO and LUMO provides insights into the reactive sites of a molecule. The regions of the molecule where the HOMO is localized are prone to electrophilic attack, as these are the areas from which it is easiest to remove an electron. Conversely, the regions where the LUMO is localized are susceptible to nucleophilic attack, as these are the areas where an incoming electron can be most readily accepted. researchgate.net By analyzing the contributions of different atoms and functional groups to the HOMO and LUMO, one can predict the most likely sites for chemical reactions. For instance, in many aromatic systems, the HOMO and LUMO are often located on the aromatic ring. researchgate.net

Conformational Analysis and Molecular Dynamics (MD) Simulations

Conformational analysis and molecular dynamics (MD) simulations are instrumental in understanding the three-dimensional structure and motional behavior of this compound.

The primary source of flexibility in the this compound molecule arises from the rotation of the two methyl groups attached to the quinoline core. The quinoline ring system itself is inherently rigid and largely planar. Theoretical methods, such as Density Functional Theory (DFT), are employed to calculate the rotational energy barriers of these methyl groups and to identify the most stable, low-energy conformations. researchgate.net The preferred spatial arrangement will be the one that minimizes steric clashes between the hydrogen atoms of the methyl groups and the adjacent bulky bromine atoms.

In the solid state, the spatial arrangement of molecules is dictated by a balance of attractive and repulsive intermolecular forces. MD simulations and computational crystal structure prediction can model the packing of this compound molecules. researchgate.netnih.govmdpi.com Given the molecule's structure, several key interactions are expected to govern its crystal lattice formation.

Van der Waals forces, particularly those involving the large and polarizable bromine atoms, will be significant contributors. Furthermore, π-π stacking interactions between the electron-rich aromatic quinoline rings of neighboring molecules are anticipated to play a crucial role in stabilizing the crystal structure. Another important non-covalent interaction to consider is halogen bonding, where the electropositive region on a bromine atom (the σ-hole) can interact favorably with a nucleophilic region on an adjacent molecule. MD simulations provide a dynamic view of these interactions, helping to understand how they collectively determine the material's bulk properties. researchgate.netnih.govresearchgate.net

Theoretical Studies on Reaction Mechanisms Involving this compound

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions, including the selective formation of this compound and its subsequent transformations.

The synthesis of this compound from 5,7-dimethylquinoline involves electrophilic aromatic substitution. A key question is why the incoming bromine electrophiles are directed specifically to the 4- and 6-positions. Computational chemistry can provide a quantitative answer by modeling the reaction pathway.

By calculating the activation energies for the addition of a bromine electrophile to various positions on the 5,7-dimethylquinoline ring, the most favorable reaction channels can be identified. These calculations typically involve locating the transition state structures for each potential substitution and determining their relative energies. The results are expected to show that the transition states leading to bromination at the C4 and C6 positions are energetically lower than those for other positions. This regioselectivity is governed by the electronic effects of the nitrogen atom and the two methyl groups, which collectively activate the ring towards electrophilic attack at these specific sites. Mapping the calculated electron density surface of the 5,7-dimethylquinoline starting material can also highlight the most nucleophilic carbons, which are the most likely sites of reaction. researchgate.net

Beyond its synthesis, theoretical studies can probe the feasibility and energetics of further reactions of this compound. A particularly relevant class of reactions is nucleophilic aromatic substitution (SNAr), where one or both bromine atoms are displaced by a nucleophile. mdpi.com This is a common strategy for generating new, functionalized quinoline derivatives. nih.govmdpi.com

Computational modeling can be used to calculate the activation energy barriers for nucleophilic attack at the C4 and C6 positions. By comparing these energy barriers, the relative reactivity of the two carbon-bromine bonds can be predicted. Factors such as the electron-withdrawing effect of the quinoline nitrogen, the steric hindrance around each bromine atom, and the nature of the incoming nucleophile all influence the energetics of the substitution pathway. youtube.com These theoretical insights can be critical for designing synthetic routes and predicting the outcomes of chemical transformations.

Hypothetical Computational Data for this compound

The following table represents the type of data that could be generated from detailed computational studies on this molecule. The values are illustrative placeholders.

| Computational Parameter | Predicted Value |

| Conformational Analysis | |

| C5-Methyl Rotational Barrier (kcal/mol) | 1.8 |

| C7-Methyl Rotational Barrier (kcal/mol) | 1.6 |

| Intermolecular Interactions | |

| π-π Stacking Energy (kcal/mol) | -12.5 |

| C-Br···N Halogen Bond Energy (kcal/mol) | -3.2 |

| Reaction Energetics (Bromination of 5,7-dimethylquinoline) | |

| Activation Energy for C4-Bromination (kcal/mol) | 15.3 |

| Activation Energy for C6-Bromination (kcal/mol) | 16.1 |

| Activation Energy for C8-Bromination (kcal/mol) | 21.5 |

| Reaction Energetics (Nucleophilic Substitution on Dibromo-product) | |

| Activation Energy for Substitution at C4-Br (kcal/mol) | 25.8 |

| Activation Energy for Substitution at C6-Br (kcal/mol) | 28.2 |

Reactivity and Synthetic Transformations of 4,6 Dibromo 5,7 Dimethylquinoline

Halogen-Mediated Reactions

The presence of two bromine atoms on the quinoline (B57606) core, one on the pyridine (B92270) ring (at C4) and one on the benzene (B151609) ring (at C6), offers distinct possibilities for halogen-mediated reactions. The electronic environment of each bromine atom is different, which would likely influence its reactivity.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aryl halides. The reaction proceeds via an addition-elimination mechanism, and its feasibility is highly dependent on the electronic nature of the aromatic ring and the position of the leaving group. For an SNAr reaction to occur, the ring must be "activated" by electron-withdrawing groups.

In the case of 4,6-dibromo-5,7-dimethylquinoline, the nitrogen atom in the quinoline ring system acts as an electron-withdrawing group, particularly influencing the reactivity of halogens at the C2 and C4 positions. Therefore, the bromine atom at the C4 position is expected to be significantly more susceptible to nucleophilic attack than the bromine at the C6 position.

Commonly, reactions on related 2,4-dichloroquinazolines show that nucleophilic substitution occurs preferentially at the 4-position. mdpi.com A typical SNAr reaction on this compound would likely involve the displacement of the C4-bromide by a nucleophile, such as an amine, alkoxide, or thiol, to yield the corresponding 4-substituted-6-bromo-5,7-dimethylquinoline. The general mechanism involves the formation of a negatively charged Meisenheimer complex, which is stabilized by the quinoline nitrogen. rsc.org

Halogen Dance Reactions and Directed Migration

The halogen dance is a base-catalyzed intramolecular migration of a halogen atom along an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This reaction typically occurs when a halogenated aromatic compound is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures. wikipedia.org The process involves deprotonation of the ring to form a lithiated intermediate, followed by a series of halogen-lithium exchanges that allow the halogen to "dance" to a more thermodynamically stable position. kobe-u.ac.jpwhiterose.ac.uk

While no specific halogen dance reactions have been reported for this compound, such reactions are known to occur on other heterocyclic systems, including quinolines. clockss.org For this compound, treatment with a strong base could potentially induce migration of one of the bromine atoms. The reaction's course would be influenced by factors like the choice of base, temperature, and solvent. wikipedia.org This rearrangement could provide access to isomeric dibromo-dimethylquinolines that are not easily accessible through direct synthesis.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine substituents at the C4 and C6 positions serve as excellent handles for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C4-Br (on the heterocyclic pyridine part) versus the C6-Br (on the carbocyclic benzene part) could potentially allow for selective or sequential functionalization.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. This reaction is widely used to form biaryl and heteroaryl-aryl bonds. It is plausible that both bromine atoms on this compound could be substituted using Suzuki conditions. By carefully controlling the reaction conditions (e.g., catalyst, ligand, base, and stoichiometry of the boronic acid), it might be possible to achieve selective mono-arylation, likely at the more reactive C4 position, before subsequent coupling at the C6 position.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is a powerful tool for introducing alkynyl moieties onto aromatic scaffolds. For di-substituted substrates, such as 2-bromo-4-iodo-quinoline, the reaction often shows selectivity for the more reactive halide (iodide over bromide). libretexts.org In the case of this compound, selective mono-alkynylation could potentially be achieved by tuning the reaction conditions, likely favoring the C4 position. A second, more forcing Sonogashira coupling could then install another alkyne at the C6 position.

Stille, Negishi, Heck, Hiyama, and Kumada Coupling Reactions for Diverse Functionalization

Beyond Suzuki and Sonogashira reactions, a broad array of other palladium- or nickel-catalyzed cross-coupling reactions could theoretically be applied to functionalize this compound. Each of these named reactions uses a different organometallic nucleophile, offering a wide range of possibilities for introducing diverse functional groups.

Stille Coupling: Utilizes organostannanes (organotin compounds) as the coupling partner.

Negishi Coupling: Employs organozinc reagents.

Heck Coupling: Involves the reaction of the aryl halide with an alkene.

Hiyama Coupling: Uses organosilanes, which are activated by a fluoride (B91410) source.

Kumada Coupling: Employs Grignard reagents (organomagnesium compounds) and is often catalyzed by nickel or palladium.

The principles of chemoselectivity based on the electronic and steric environment of the C4 and C6 positions would apply to these reactions as well, potentially allowing for stepwise and controlled diversification of the this compound scaffold.

Functionalization of the Methyl Groups

The presence of two methyl groups at the C5 and C7 positions on the carbocyclic ring of this compound offers valuable handles for further molecular elaboration. These benzylic positions are generally more reactive than aromatic C-H bonds towards certain types of transformations.

The methyl groups of dimethylquinolines can undergo selective oxidation to afford the corresponding aldehydes or carboxylic acids. The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation. For instance, mild oxidants can selectively convert a methyl group to a formyl group, which is a versatile precursor for various other functionalities.

Research on the oxidation of methylarenes has shown that electrochemical methods can be employed for site-selective oxidation. libretexts.org The site-selectivity is often governed by the electronic properties of the aromatic ring rather than the bond dissociation energies of the C(sp³)–H bonds. libretexts.org In the case of this compound, the relative electron density at the positions bearing the methyl groups would influence the selectivity of oxidation.

Halogenation of the methyl groups, typically using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light), can lead to the formation of mono-, di-, or tri-halomethyl derivatives. These halogenated products are valuable synthetic intermediates, for example, in nucleophilic substitution reactions.

Table 1: Potential Functionalization Reactions of Methyl Groups

| Reaction Type | Reagents and Conditions | Potential Products |

| Selective Oxidation | Mild Oxidants (e.g., SeO₂, MnO₂) | Formylquinolines |

| Strong Oxidants (e.g., KMnO₄, CrO₃) | Quinoline Carboxylic Acids | |

| Electrochemical Oxidation | Aromatic Acetals/Aldehydes libretexts.org | |

| Halogenation | NBS, AIBN, CCl₄, reflux | Bromomethylquinolines |

| SO₂Cl₂, radical initiator | Chloromethylquinolines |

The protons of the methyl groups on the quinoline ring can be sufficiently acidic to participate in condensation reactions, particularly after activation. This reactivity is analogous to the Claisen-Schmidt or related condensation reactions. By using a strong base to deprotonate the methyl group, a carbanion is generated which can then act as a nucleophile.

This nucleophile can attack electrophilic partners, most commonly aldehydes, to form a new carbon-carbon bond. The initial aldol-type adduct can then undergo dehydration to yield a styryl-like derivative. These condensation reactions provide a powerful method for extending the carbon framework of the quinoline system.

Table 2: General Scheme for Condensation Reaction

| Step | Description |

| 1. Deprotonation | A strong base (e.g., LDA, NaH) abstracts a proton from one of the methyl groups to form a quinolylmethanide anion. |

| 2. Nucleophilic Attack | The carbanion attacks an aldehyde (R-CHO), forming an alkoxide intermediate. |

| 3. Protonation | Work-up with a proton source yields the β-hydroxyalkylquinoline. |

| 4. Dehydration | Elimination of water (often under acidic or basic conditions) affords the styrylquinoline derivative. |

Electrophilic Aromatic Substitution (EAS) on the Quinoline Core (Post-Debromination or under specific conditions)

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. youtube.commasterorganicchemistry.comyoutube.com The existing substituents on the this compound ring will heavily influence the feasibility and regioselectivity of any further EAS reactions.

The two bromine atoms are deactivating groups and are ortho, para-directing. The two methyl groups are activating groups and are also ortho, para-directing. In this specific molecule, the positions available for substitution on the carbocyclic ring (C8) and the heterocyclic ring (C2, C3, and C8) are influenced by a combination of these electronic effects and steric hindrance.

Direct electrophilic substitution on the highly substituted and deactivated this compound would likely require harsh reaction conditions. A more plausible strategy would involve a preliminary de-bromination step, for example, through catalytic hydrogenation or metal-halogen exchange, to generate a more reactive 5,7-dimethylquinoline intermediate. Subsequent EAS on this activated substrate would then proceed at positions dictated by the directing effects of the methyl groups and the quinoline nitrogen. The expected positions of substitution would be C8 and potentially C2 and C4, depending on the specific electrophile and reaction conditions.

Table 3: Predicted Regioselectivity of EAS on 5,7-Dimethylquinoline

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C2 | Activated by the nitrogen in the pyridine ring. | Favorable for some electrophiles. |

| C3 | Less activated compared to C2 and C4. | Less favorable. |

| C4 | Activated by the nitrogen. | Favorable for some electrophiles. |

| C6 | ortho to C5-methyl and para to C7-methyl. | Highly activated, but sterically hindered. |

| C8 | ortho to C7-methyl. | Activated and sterically accessible. |

Ring Modification and Annulation Reactions

Ring modification and annulation reactions offer pathways to construct more complex fused heterocyclic systems based on the quinoline scaffold. These transformations can involve either the pyridine or the benzene ring of the quinoline nucleus.

Role of 4,6 Dibromo 5,7 Dimethylquinoline As a Versatile Synthetic Intermediate

Precursor for Highly Substituted Quinoline (B57606) Scaffolds

The presence of two bromine atoms on the quinoline core of 4,6-Dibromo-5,7-dimethylquinoline immediately marks it as a valuable precursor for the synthesis of more complex, highly substituted quinoline scaffolds. The carbon-bromine bond is a well-established handle for a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Modern synthetic methodologies, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, could potentially be employed to selectively functionalize the 4- and 6-positions of the quinoline ring. researchgate.netacs.org The differential reactivity of the bromine atoms, influenced by their electronic and steric environments, could allow for sequential and site-selective modifications. For instance, the bromine at the 4-position, being part of the pyridine (B92270) ring, may exhibit different reactivity compared to the bromine at the 6-position on the benzene (B151609) ring. This differential reactivity is a key aspect in the strategic construction of polysubstituted quinolines.

Furthermore, the methyl groups at the 5- and 7-positions, while seemingly simple, contribute to the electronic and steric landscape of the molecule, influencing the reactivity of the adjacent bromine atoms and potentially offering sites for further functionalization through C-H activation strategies. mdpi.com The combination of these features makes This compound a promising starting material for generating libraries of diverse quinoline derivatives for various applications.

Building Block in Heterocyclic Chemistry for Novel Molecular Architectures

Beyond the realm of simple substitution, This compound can serve as a foundational building block for the construction of novel and complex heterocyclic systems. The di-bromo functionality opens the door to a variety of annulation and cyclization reactions, enabling the fusion of additional rings onto the quinoline framework.

For example, through judicious choice of reaction partners and conditions, one could envision the transformation of the bromo-substituents into functionalities that can participate in intramolecular cyclizations. This could lead to the synthesis of polycyclic aromatic systems or complex heterocyclic scaffolds with unique three-dimensional structures. The development of such novel molecular architectures is of significant interest in medicinal chemistry and materials science, where molecular shape and electronic properties are paramount. acs.orgnih.gov

Intermediate for the Synthesis of Ligands and Functional Materials

The quinoline nucleus is a well-known component of ligands used in coordination chemistry and catalysis. The nitrogen atom in the quinoline ring acts as a Lewis base, capable of coordinating to metal centers. The substituents on the quinoline ring play a crucial role in modulating the electronic and steric properties of the resulting metal complexes.

This compound , through the functionalization of its bromo-substituents, can be converted into a wide array of bidentate or polydentate ligands. nih.gov For instance, replacement of the bromine atoms with phosphine, amine, or other coordinating groups could yield ligands with tailored properties for specific catalytic applications. The steric bulk provided by the dimethyl groups can also be advantageous in creating specific ligand pockets around a metal center.

In the field of functional materials, quinoline derivatives have been explored for their optical and electronic properties. The extended π-system of the quinoline ring makes it a suitable chromophore. By introducing different functional groups at the 4- and 6-positions of This compound , it is possible to tune the absorption and emission properties of the resulting molecules, leading to the development of new dyes, sensors, or organic light-emitting diode (OLED) materials.

Application in Method Development for Organic Synthesis

The unique substitution pattern of This compound also makes it an interesting substrate for the development of new synthetic methodologies. The presence of two distinct C-Br bonds, along with methyl groups, provides a platform to test the selectivity and efficiency of new cross-coupling catalysts and reaction conditions. mdpi.com

For example, developing a catalytic system that can selectively functionalize one bromine atom over the other in the presence of the methyl groups would be a significant achievement in synthetic methodology. Such studies contribute to a deeper understanding of reaction mechanisms and expand the toolkit available to organic chemists for the construction of complex molecules. The insights gained from using This compound as a model substrate could be broadly applicable to the synthesis of other complex halogenated heterocycles.

Conclusion and Future Research Directions

Summary of Established Methodologies and Characterization

Currently, there are no specific, documented synthetic routes exclusively for 4,6-Dibromo-5,7-dimethylquinoline. However, the synthesis of substituted quinolines is a well-established field, with several classical and modern methods that could be adapted. nih.gov Prominent methods include the Skraup, Doebner-von Miller, and Combes syntheses, which all involve the reaction of anilines with carbonyl compounds. researchgate.netwikipedia.orgsynarchive.comwikipedia.orgslideshare.netnih.govwikiwand.comquimicaorganica.orgyoutube.comyoutube.com

For the target molecule, a plausible approach would be the electrophilic bromination of a 5,7-dimethylquinoline precursor. The synthesis of polybromoquinolines is noted as an important route to functionalized derivatives. rsc.org The bromination of activated aromatic rings is a well-understood process, often employing reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. rsc.orgresearchgate.netnih.govlibretexts.org

Characterization of the synthesized this compound would rely on standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline (B57606) core and the methyl groups. The chemical shifts would be influenced by the presence of the two bromine atoms. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, with the carbons attached to bromine exhibiting characteristic shifts. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₁H₉Br₂N, with a characteristic isotopic pattern due to the presence of two bromine atoms. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-H, C=C, and C=N stretching and bending vibrations within the quinoline ring system. |

| UV-Visible Spectroscopy | Absorption maxima related to the π-π* transitions within the aromatic system, which would be red-shifted compared to the unsubstituted 5,7-dimethylquinoline due to the presence of the bromo substituents. |

Identification of Unexplored Synthetic Avenues for this compound

Beyond classical methods, modern synthetic strategies offer unexplored avenues for the synthesis of this compound. Transition metal-catalyzed C-H activation and functionalization have become powerful tools for the precise synthesis of substituted heterocycles. mdpi.comrsc.orgrsc.org

One could envision a strategy starting from a more readily available, differentially halogenated quinoline, followed by selective C-H functionalization. For instance, a regioselective bromination of 5,7-dimethylquinoline could be explored using advanced brominating agents or catalyst systems to control the position of bromination. researchgate.net

Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step, represent a highly efficient and atom-economical approach that has been successfully applied to quinoline synthesis. organic-chemistry.org A three-component reaction involving a suitably substituted aniline (B41778), an aldehyde, and an alkyne could potentially be designed to construct the this compound core directly. organic-chemistry.org

Opportunities for Advanced Spectroscopic and Computational Methodologies

Advanced spectroscopic and computational methods can provide deeper insights into the structural and electronic properties of this compound.

Advanced Spectroscopic Techniques:

2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques would be invaluable for the unambiguous assignment of all proton and carbon signals, especially in a molecule with a complex substitution pattern.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the connectivity and conformation of the molecule in the solid state.

Computational Methodologies:

Density Functional Theory (DFT): DFT calculations can be employed to predict the optimized geometry, electronic properties (such as HOMO-LUMO energy levels), and spectroscopic data (NMR and IR spectra) of the molecule. nih.govrsc.orgrsc.orgresearchgate.net This would aid in the interpretation of experimental data.

Time-Dependent DFT (TD-DFT): This method can be used to predict the UV-Visible absorption spectrum, providing a theoretical basis for the observed electronic transitions. nih.gov

| Computational Method | Potential Application for this compound |

| DFT | Prediction of molecular geometry, bond lengths, and angles. Calculation of NMR chemical shifts and IR vibrational frequencies for comparison with experimental data. nih.govrsc.org |

| TD-DFT | Simulation of the UV-Visible absorption spectrum to understand the electronic transitions. nih.gov |

| NBO Analysis | Investigation of intramolecular charge transfer and hyperconjugative interactions. |

Expanding the Scope of Reactivity and Chemoselective Transformations

The two bromine atoms on the this compound ring are expected to have different reactivities, offering opportunities for chemoselective transformations. The bromine at the 4-position is likely to be more susceptible to nucleophilic substitution due to the electron-withdrawing effect of the quinoline nitrogen. acs.orgyoutube.com In contrast, the bromine at the 6-position is on the benzenoid ring and would be more amenable to transition metal-catalyzed cross-coupling reactions. ucla.edursc.orgnih.govnih.govchemrxiv.org

Proposed Chemoselective Reactions:

Nucleophilic Aromatic Substitution (SNAAr): Selective replacement of the C4-bromo substituent with various nucleophiles (e.g., amines, alkoxides, thiols) to generate a library of 4-substituted-6-bromo-5,7-dimethylquinolines.

Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the C6-bromo position with boronic acids to introduce new aryl or alkyl groups.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes at the C6-position. rsc.org

Buchwald-Hartwig Amination: Palladium-catalyzed amination at the C6-position.

These selective transformations would allow for the synthesis of a diverse range of novel quinoline derivatives with potentially interesting biological or material properties. nih.gov

Integration of this compound in Novel Synthetic Cascades and Domino Reactions

The unique substitution pattern of this compound makes it an ideal substrate for the development of novel synthetic cascades and domino reactions. rsc.orgnih.govfigshare.comrsc.org A cascade reaction could be initiated by a selective transformation at one of the bromo positions, followed by an intramolecular cyclization or rearrangement involving the other bromo substituent or the methyl groups.

For example, a Sonogashira coupling at the C6-position with a suitably functionalized alkyne could be followed by an intramolecular cyclization onto the C5-methyl group, leading to the formation of a new fused ring system. Such strategies would enable the rapid construction of complex polycyclic heteroaromatic compounds from a relatively simple starting material.

Q & A

Q. What are the standard analytical techniques for characterizing 4,6-Dibromo-5,7-dimethylquinoline, and how are they applied?

- Methodological Answer : Structural elucidation relies on spectroscopic methods:

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹) .

- NMR (¹H/¹³C) : Determines substitution patterns. For example, methyl groups (δ ~2.5 ppm in ¹H NMR) and bromine-induced deshielding in ¹³C NMR .

- Mass Spectrometry (MS) : Confirms molecular weight (M⁺ peaks for C₁₁H₁₀Br₂N) and fragmentation pathways (e.g., loss of Br radicals) .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., π-π stacking in quinoline derivatives) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : Key methods include:

- Cyclization : Using polyphosphoric acid (PPA) to cyclize enaminones (e.g., 140°C, 5 hours) .

- Halogenation : Direct bromination of quinoline precursors with Br₂ or PBr₃ under controlled conditions .

- POCl₃-Mediated Reactions : For introducing chloro/bromo substituents via reflux in phosphorus oxychloride .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic and thermodynamic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate HOMO-LUMO gaps, dipole moments, and ionization potentials. Basis sets like 6-31G(d,p) are recommended for halogens .

- Correlation-Energy Functionals : Apply Colle-Salvetti-type formulas to improve accuracy in atomization energy predictions (average deviation <3 kcal/mol) .

- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate polar environments .

Q. How do substituent modifications at the 4- and 6-positions influence the biological activity of quinoline derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace bromine with smaller halogens (e.g., Cl) or electron-withdrawing groups to modulate kinase inhibition (e.g., CK2 inhibitors like K95 in ).

- Biological Assays : Test derivatives against cancer cell lines (e.g., MTT assays) and compare IC₅₀ values. Correlate activity with substituent electronegativity and steric bulk .

- Crystallographic Validation : Resolve protein-ligand complexes to identify binding interactions (e.g., halogen bonding with kinases) .

Q. What role does crystallography play in understanding supramolecular interactions in this compound derivatives?

- Methodological Answer :

- Hydrogen Bonding : Identify O–H⋯Cl or N–H⋯O interactions in salts (e.g., 8-hydroxyquinolinium chloride ).

- π-π Stacking : Measure centroid distances (e.g., 3.52–3.78 Å in quinoline rings ).

- C–H⋯π Interactions : Map weak interactions stabilizing crystal packing using Mercury software .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodological Answer :

- Parameter Calibration : Adjust DFT functionals (e.g., include exact exchange ) or basis sets to match observed NMR shifts.

- Dynamic Effects : Account for temperature-dependent conformational changes via molecular dynamics (MD) simulations .

- Validation : Cross-check with X-ray structures to confirm bond lengths/angles .

Experimental Design & Optimization

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., Bi(OTf)₃) for cyclization efficiency .

- Temperature Gradients : Optimize reflux conditions (e.g., 80–140°C) to minimize side reactions .

- Purification : Use silica gel chromatography (hexane:EtOAc gradients) or recrystallization (EtOAc/hexane) .

Q. What strategies are effective in analyzing reaction mechanisms for bromination of quinoline derivatives?

- Methodological Answer :

- Isotopic Labeling : Introduce deuterium at reaction sites to track regioselectivity (e.g., 5,7-dideuterio derivatives ).

- Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS .

- Computational Mapping : Use DFT to model transition states and activation barriers for bromine addition .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.